4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Description
4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C20H19ClN2O5S and its molecular weight is 434.89. The purity is usually 95%.
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Biological Activity
The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article examines its biological properties, including antibacterial activity, enzyme inhibition, and potential anticancer effects.
Chemical Structure and Properties
- Molecular Formula : C28H25ClN4O6
- Molecular Weight : 548.97 g/mol
- CAS Number : 899937-47-4
The structure of this compound features a thieno[3,4-b]pyrazine core with substituents that may influence its biological interactions. The presence of the benzo[d][1,3]dioxole and chlorophenyl groups may enhance its pharmacological profile.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar compounds within the same structural family. For instance, derivatives of benzo[d][1,3]dioxole have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The compound's effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) values.
Bacterial Strain | MIC (µg/mL) |
---|---|
Salmonella typhi | 15 |
Bacillus subtilis | 10 |
Escherichia coli | 30 |
Staphylococcus aureus | 25 |
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. These activities are significant for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 12.5 |
Urease | 5.0 |
These IC50 values indicate the concentration required to inhibit 50% of enzyme activity, showcasing the compound's potency.
Case Studies
- Anticancer Activity : A study focusing on similar thieno[3,4-b]pyrazine derivatives demonstrated significant anticancer properties against breast cancer cell lines (MCF-7 and SKBR-3). The compounds exhibited IC50 values ranging from 0.09 to 157.4 µM . The mechanism was suggested to involve reactive oxygen species (ROS) generation leading to apoptosis in cancer cells.
- Binding Affinity Studies : Docking studies conducted on related compounds indicated favorable interactions with target proteins such as bovine serum albumin (BSA), suggesting a potential for drug delivery applications .
Discussion
The biological activities of This compound highlight its potential as a multi-functional therapeutic agent. Its antibacterial properties combined with enzyme inhibition capabilities make it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c21-14-2-4-15(5-3-14)23-17-11-29(25,26)10-16(17)22(9-20(23)24)8-13-1-6-18-19(7-13)28-12-27-18/h1-7,16-17H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRHQHJJKWOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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